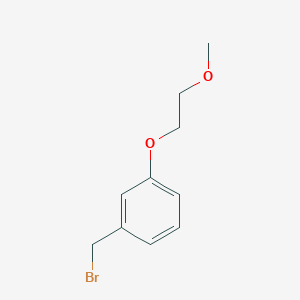

1-(Bromomethyl)-3-(2-methoxyethoxy)benzene

Description

Contextualizing the Compound within Benzyl (B1604629) Halide Chemistry

Benzyl halides, the class of compounds to which 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene belongs, are organic molecules containing a halogen atom attached to the carbon of a methyl group that is itself bonded to a benzene (B151609) ring. lumenlearning.com This structural arrangement confers a distinct reactivity profile compared to simple alkyl halides.

The heightened reactivity of benzyl halides stems from the stability of the benzylic carbocation that can form upon cleavage of the carbon-halogen bond. lumenlearning.comrajdhanicollege.ac.in This carbocation is stabilized by resonance, as the positive charge can be delocalized over the adjacent aromatic ring. lumenlearning.comrajdhanicollege.ac.in Consequently, benzyl halides readily participate in nucleophilic substitution reactions through both SN1 and SN2 mechanisms. ucalgary.cayoutube.com Primary benzylic halides, such as the title compound, typically favor the SN2 pathway, while more substituted variants react via the SN1 mechanism. ucalgary.ca This reactivity makes them classic electrophiles in synthetic organic chemistry, widely used for introducing the benzyl group into various molecular scaffolds. nih.gov

| Reaction Type | Substrate | Nucleophile Strength | Key Intermediate | Reactivity Driver |

|---|---|---|---|---|

| SN1 | 2° or 3° Benzyl Halide | Weak | Resonance-stabilized benzyl carbocation | Carbocation stability |

| SN2 | 1° Benzyl Halide | Strong | Pentacoordinate transition state | Low steric hindrance |

Significance of the 2-Methoxyethoxy Moiety in Molecular Design and Functionalization

The 2-methoxyethoxy group, [CH₃OCH₂CH₂O-], is an important functional moiety in organic synthesis, influencing a molecule's physical and chemical properties. It is structurally related to the well-known methoxyethoxymethyl (MEM) ether, which is often employed as a protecting group for alcohols. wikipedia.org

In the context of this compound, this group serves several purposes. Its ether linkages can improve the solubility of the molecule and its derivatives in organic solvents. Furthermore, the presence of the ether group can modulate the electronic properties of the benzene ring. In more complex syntheses, such flexible ether chains are often incorporated to act as linkers or spacers between different parts of a molecule. The selective introduction and cleavage of such groups under mild conditions are advantageous in the synthesis of complex natural products and pharmaceuticals. acs.org For instance, enzymatic hydrolysis provides a gentle alternative to chemical deprotection methods for related ester groups, highlighting the utility of such moieties in sensitive molecular architectures. acs.org

Historical Development and Current Research Trends Pertaining to the Compound and its Analogues

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Vilanterol. arkat-usa.org Vilanterol is an ultra-long-acting β2-adrenoceptor agonist used in medications for chronic obstructive pulmonary disease (COPD) and asthma. arkat-usa.org The retrosynthesis of Vilanterol identifies the brominated compound as a crucial electrophilic component that is coupled with a chiral amine fragment to construct the final drug molecule. arkat-usa.orggoogle.com Patents detailing the synthesis of Vilanterol describe the preparation and use of this specific benzyl bromide derivative, underscoring its industrial relevance. google.comgoogle.com

Current research trends involving benzyl bromides and their analogues are focused on developing novel and more efficient catalytic methods for their coupling reactions. Traditional nucleophilic substitution is being supplemented by advanced transition-metal-catalyzed cross-coupling reactions. For example, recent studies have explored:

Nickel-catalyzed reductive coupling , which allows for the incorporation of a broad range of highly functionalized alkyl groups at the benzylic position. nih.gov

Palladium-catalyzed cross-coupling with organolithium reagents, enabling rapid and highly selective formation of C-C bonds under mild conditions. rsc.org

Photocatalytic methods that generate benzylic radicals from benzyl halides, which can then engage in reactions like Giese coupling with electron-deficient alkenes. nih.govacs.org

Properties

IUPAC Name |

1-(bromomethyl)-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRFVQEOUESFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromomethyl 3 2 Methoxyethoxy Benzene

Precursor Synthesis and Aromatic Functionalization Strategies

The foundational step in the synthesis of 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene is the preparation of its immediate precursor, 3-(2-methoxyethoxy)toluene. This is typically achieved through the formation of an ether linkage to a substituted benzene (B151609) ring.

Construction of 3-(2-Methoxyethoxy)toluene Derivatives

A primary and efficient method for constructing the 3-(2-methoxyethoxy)toluene core is the Williamson ether synthesis. This classical reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of m-cresol (B1676322) (3-methylphenol) acts as the nucleophile, attacking an alkyl halide such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group of m-cresol, thereby generating the more nucleophilic phenoxide. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being favorable for promoting the SN2 reaction pathway.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| m-Cresol, 2-Bromoethyl methyl ether | K2CO3 | DMF | 80-100 | High |

| m-Cresol, 2-Chloroethyl methyl ether | NaOH | Acetonitrile | Reflux | Good |

This table presents typical reaction conditions for the Williamson ether synthesis of 3-(2-methoxyethoxy)toluene.

Introduction of the 2-Methoxyethoxy Group onto Substituted Benzene Rings

Beyond the Williamson ether synthesis starting from m-cresol, alternative strategies can be employed to introduce the 2-methoxyethoxy group onto a pre-functionalized benzene ring. One such approach involves the alkylation of a suitable phenolic precursor. For instance, a benzene ring already bearing a methyl group at the meta position and a hydroxyl group could be subjected to alkylation with a 2-methoxyethylating agent.

Benzylic Bromination Techniques for Selective Installation of the Bromomethyl Group

The conversion of the methyl group of 3-(2-methoxyethoxy)toluene to a bromomethyl group is a critical step that requires high selectivity to avoid unwanted side reactions, such as bromination of the aromatic ring, which is activated by the electron-donating methoxyethoxy group.

Free Radical Bromination Approaches Utilizing N-Bromosuccinimide (NBS) and Initiators

The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. google.comscientificupdate.com This reaction proceeds via a free-radical chain mechanism. researchgate.net

The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. google.com The resulting radical abstracts a hydrogen atom from the benzylic position of 3-(2-methoxyethoxy)toluene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

The use of a non-polar solvent, such as carbon tetrachloride (CCl4) or cyclohexane (B81311), is crucial to minimize the formation of ionic species that could lead to electrophilic aromatic substitution on the electron-rich benzene ring. google.com

| Substrate | Brominating Agent | Initiator | Solvent | Reaction Conditions |

| 3-(2-Methoxyethoxy)toluene | NBS | AIBN | CCl4 | Reflux |

| 3-(2-Methoxyethoxy)toluene | NBS | Benzoyl Peroxide | Cyclohexane | Reflux, Light irradiation |

This table outlines typical conditions for the free radical benzylic bromination of 3-(2-methoxyethoxy)toluene.

Alternative Halogenation Protocols for Arylmethyl Substrates

While NBS is the reagent of choice for benzylic bromination, other methods can also be employed. These alternatives may offer advantages in specific contexts, such as improved safety profiles or different selectivities.

One alternative involves the use of molecular bromine (Br2) under photochemical conditions. Careful control of the reaction conditions, including the concentration of bromine and the intensity of light, is necessary to favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

Other brominating agents that can be used for benzylic bromination include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). scientificupdate.com Additionally, methods involving the in situ generation of bromine have been developed to enhance safety and control over the reaction. scientificupdate.com

Optimization of Reaction Conditions for Enhanced Chemical Yield and Regioselectivity

Achieving a high yield of this compound with excellent regioselectivity requires careful optimization of several reaction parameters.

For the Williamson ether synthesis of the precursor, key factors to consider include:

Base: The choice and stoichiometry of the base can influence the rate of phenoxide formation and minimize side reactions.

Solvent: The polarity and aprotic nature of the solvent are critical for facilitating the SN2 reaction.

Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.

Leaving Group: The nature of the leaving group on the 2-methoxyethylating agent (e.g., Br vs. Cl) will affect the reaction rate.

For the benzylic bromination step, optimization is centered on maximizing the formation of the desired product while suppressing the formation of dibrominated and ring-brominated byproducts. Key parameters include:

NBS Stoichiometry: Using a slight excess of NBS can ensure complete conversion of the starting material, but a large excess can lead to over-bromination.

Initiator Concentration: The amount of radical initiator should be sufficient to initiate and sustain the chain reaction but not so high as to cause uncontrolled polymerization or other side reactions.

Solvent Polarity: As mentioned, non-polar solvents are essential to favor the radical pathway.

Reaction Time and Temperature: Monitoring the reaction progress is crucial to stop the reaction once the starting material is consumed to prevent the formation of byproducts. The temperature should be high enough to effect homolysis of the initiator but not so high as to promote undesired thermal reactions.

Light Source (for photochemical initiation): The wavelength and intensity of the light source can influence the efficiency of radical generation.

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity, making this important chemical intermediate readily accessible for further synthetic applications.

Influence of Solvent Systems on Benzylic Halogenation and Etherification

The choice of solvent is a critical parameter that significantly impacts the reaction rate, yield, and selectivity of both benzylic halogenation and etherification reactions.

Benzylic Halogenation: The free-radical bromination of a benzylic position, a reaction often referred to as the Wohl-Ziegler reaction, traditionally utilized N-Bromosuccinimide (NBS) in non-polar, chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.netmasterorganicchemistry.com However, due to the toxicity and environmental impact of CCl₄, a range of alternative solvents have been investigated and successfully implemented. researchgate.netmasterorganicchemistry.com The solvent's role in this reaction is complex; it must dissolve the starting material but should have low solubility for NBS to maintain a low concentration of bromine radicals, which helps to suppress competing reactions like addition to the aromatic ring. reddit.com

Studies have shown that acetonitrile is an effective solvent for the radical bromination of toluene (B28343) derivatives, often improving the yield and reproducibility of the process while avoiding chlorinated solvents. researchgate.net Other solvents such as cyclohexane and 1,2-dichlorobenzene (B45396) have also been employed as effective replacements for CCl₄. reddit.comresearchgate.net The selection of a suitable solvent is crucial for achieving high selectivity for the desired monobrominated product and minimizing the formation of dibrominated byproducts.

Etherification: In the context of Williamson ether synthesis, a common method for forming the ether bond, the solvent plays a pivotal role in solvating the reactants, particularly the alkoxide nucleophile. wikipedia.org This reaction follows an Sₙ2 mechanism, which is favored by polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. These solvents are effective at solvating the cation of the alkoxide salt, leaving the alkoxide anion relatively "bare" and highly nucleophilic.

In systems utilizing phase-transfer catalysis, a biphasic solvent system is often employed, consisting of an aqueous phase (containing the base and the deprotonated alcohol or phenol) and an organic phase (containing the alkyl halide). mdpi.comresearchgate.net The phase-transfer catalyst facilitates the transport of the alkoxide from the aqueous phase to the organic phase where the reaction occurs. iagi.or.idacs.org

| Reaction Type | Solvent | Key Function | Typical Yields |

|---|---|---|---|

| Benzylic Bromination (Wohl-Ziegler) | Carbon Tetrachloride (CCl₄) | Traditional, non-polar, low NBS solubility. | Variable |

| Benzylic Bromination (Wohl-Ziegler) | Acetonitrile (CH₃CN) | "Green" alternative, polar aprotic, improves reproducibility. researchgate.net | Good to Excellent researchgate.net |

| Benzylic Bromination (Wohl-Ziegler) | 1,2-Dichlorobenzene | Less toxic alternative to CCl₄, allows for higher reaction temperatures. researchgate.net | High (e.g., 92%) researchgate.net |

| Etherification (Williamson) | Tetrahydrofuran (THF) | Polar aprotic, good for dissolving organic reactants. chemicalbook.com | High (e.g., 86%) chemicalbook.com |

| Etherification (Williamson) | Dimethylformamide (DMF) | Polar aprotic, effectively solvates cations, enhances nucleophilicity. | Good to Excellent |

| Etherification (Phase-Transfer) | Biphasic (e.g., Toluene/Water) | Separates reactants, enables use of inorganic bases. | Often Quantitative |

Catalytic Systems for Efficient Bromination and Ether Formation

Catalysis plays a vital role in enhancing the efficiency, rate, and selectivity of the synthetic steps leading to this compound.

Bromination: Benzylic bromination with NBS is a free-radical chain reaction that requires an initiator rather than a catalyst in the traditional sense. numberanalytics.com The reaction is typically initiated by ultraviolet (UV) light (photobromination) or by the addition of a radical initiator. researchgate.net Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly used as thermal radical initiators. researchgate.net Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from NBS to generate the bromine radical.

Ether Formation: The Williamson ether synthesis can be significantly accelerated by the use of catalysts, particularly phase-transfer catalysts (PTCs). ontosight.ai These catalysts are especially useful when reacting a phenoxide (generated in an aqueous basic solution) with an alkyl halide (dissolved in an organic solvent). acs.org PTCs, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or crown ethers, form a lipophilic ion pair with the phenoxide anion. wikipedia.orgiagi.or.id This ion pair is soluble in the organic phase, allowing the anion to react with the alkyl halide. iagi.or.id This technique offers several advantages, including milder reaction conditions, faster reaction rates, and the ability to use inexpensive inorganic bases like sodium hydroxide or potassium hydroxide. iagi.or.idtandfonline.com In some cases, iodide salts are added in catalytic amounts to improve the rate of reaction with less reactive alkyl chlorides, via an in-situ Finkelstein reaction that generates a more reactive alkyl iodide. wikipedia.org

| Reaction Type | Catalyst/Initiator | Class | Function |

|---|---|---|---|

| Benzylic Bromination | 2,2'-Azobisisobutyronitrile (AIBN) | Radical Initiator | Generates initial radicals upon heating to start the chain reaction. researchgate.net |

| Benzylic Bromination | Benzoyl Peroxide | Radical Initiator | Alternative thermal initiator for free-radical halogenation. |

| Etherification | Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Transports alkoxide/phenoxide anion from aqueous to organic phase. wikipedia.orgiagi.or.id |

| Etherification | 18-Crown-6 | Phase-Transfer Catalyst | Sequesters alkali metal cations (K⁺), increasing anion reactivity. wikipedia.org |

| Etherification | Potassium Iodide (KI) | Co-catalyst | Converts alkyl chlorides/bromides to more reactive alkyl iodides (Finkelstein reaction). wikipedia.org |

| Etherification | Silver Oxide (Ag₂O) | Promoter | Coordinates with halide leaving group to facilitate its departure. wikipedia.org |

Temperature and Pressure Control in Synthetic Transformations

Precise control of temperature and pressure is essential for maximizing product yield and minimizing side reactions.

Benzylic Bromination: The thermal initiation of benzylic bromination using AIBN requires heating the reaction mixture. The optimal temperature is typically the reflux temperature of the chosen solvent, for instance, around 80 °C for acetonitrile or 1,2-dichlorobenzene. researchgate.netresearchgate.net Maintaining a steady temperature is crucial because excessively high temperatures can lead to decomposition of the product and the formation of unwanted byproducts. The reaction is generally carried out at atmospheric pressure.

Etherification: Standard Williamson ether synthesis reactions are often conducted at moderately elevated temperatures, typically in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org The reaction is usually complete within 1 to 8 hours under these conditions. wikipedia.org Phase-transfer catalyzed etherifications can often be performed under mild conditions. acs.org More advanced catalytic methods, designed to use less reactive alkylating agents like alcohols, may require significantly higher temperatures (above 300 °C) and elevated pressures to proceed efficiently. acs.orgresearchgate.net However, for the synthesis of a specific target like this compound, standard laboratory conditions (atmospheric pressure, temperatures below 100 °C) are generally sufficient.

Advanced Techniques for Product Isolation and Analytical Characterization

Following the synthesis, rigorous purification and characterization are required to ensure the identity and purity of the final product, this compound.

Product Isolation: The primary technique for isolating and purifying the target compound from the crude reaction mixture is flash column chromatography. chemicalbook.comrsc.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent system of appropriate polarity (e.g., a mixture of petroleum ether and ethyl acetate). chemicalbook.com The components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated under reduced pressure to yield the purified compound. Other workup procedures may include aqueous washes to remove inorganic salts and unreacted starting materials, followed by drying of the organic phase with an agent like sodium sulfate. rsc.org

Analytical Characterization: A combination of spectroscopic techniques is employed to confirm the structure and purity of the isolated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation of organic compounds.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the benzylic protons (-CH₂Br), the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain (-OCH₂CH₂O-), and the methyl group (-OCH₃). rsc.orgchemicalbook.com

¹³C NMR provides information on the number and types of carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and benzylic carbons. rsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include C-H stretching (aromatic and aliphatic), C-O stretching for the ether linkages, and C-Br stretching. rsc.org

Quantitative ¹H-NMR (qNMR) can also be used for rapid and accurate determination of product purity and for quantifying components in a reaction mixture without the need for separation. nih.gov

Reaction Pathways and Mechanistic Investigations of 1 Bromomethyl 3 2 Methoxyethoxy Benzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary reaction pathway for benzylic halides like 1-(bromomethyl)-3-(2-methoxyethoxy)benzene is nucleophilic substitution. The benzylic carbon is electrophilic and readily attacked by nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, although the S(_N)2 pathway is common for primary benzylic halides. In an S(_N)2 reaction, a nucleophile attacks the carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. libretexts.org

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can react with various carbon-based nucleophiles, such as carbanions and cyanide ions, to extend its carbon framework.

A prominent example of such a transformation is the reaction with sodium cyanide (NaCN). In this nucleophilic displacement, the cyanide ion attacks the benzylic carbon, displacing the bromide and forming a new benzyl (B1604629) cyanide derivative. chemspider.com These reactions are typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the cyanide ion. chemspider.com The resulting product, a substituted phenylacetonitrile, is a versatile intermediate that can be further hydrolyzed to carboxylic acids or reduced to amines.

Table 1: Nucleophilic Substitution with Cyanide Interactive data table. Click on headers to sort.

| Reactant | Nucleophile | Product |

|---|

Beyond carbon-based nucleophiles, the benzylic bromide moiety readily reacts with a range of heteroatom nucleophiles, enabling the formation of ethers, amines, and thioethers.

Oxygen Nucleophiles: Reaction with oxygen nucleophiles, such as hydroxide (B78521) or alkoxide ions, leads to the formation of benzyl alcohols or benzyl ethers, respectively. These reactions are fundamental in modifying the properties and reactivity of the molecule.

Nitrogen Nucleophiles: Nitrogen-containing compounds, including ammonia (B1221849) and primary or secondary amines, can act as nucleophiles to displace the benzylic bromide. youtube.com This amination of arenes is crucial for building nitrogen-containing heterocyclic structures, which are prevalent in many natural products and pharmaceuticals. ntu.edu.sg

Sulfur Nucleophiles: Sulfur-based nucleophiles, particularly thiols or thiolate anions, are highly effective in reacting with benzylic halides. mdpi.com This reaction, known as thioalkylation, results in the formation of a stable carbon-sulfur bond, yielding a benzyl thioether. rsc.orgnih.gov

Table 2: Reactions with Heteroatom Nucleophiles Interactive data table. Click on headers to sort.

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Oxygen | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Nitrogen | Ammonia (NH(_3)) | Benzylamine |

Elimination Reactions and Olefin Formation

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form olefins. This pathway competes with nucleophilic substitution, and the reaction conditions can be tuned to favor one over the other.

A notable elimination pathway involves the reaction of benzyl bromides with dihalomethanes in the presence of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This one-pot synthesis provides a highly stereoselective route to (E)-β-aryl vinyl halides. amazonaws.com When applied to this compound, this method is expected to yield the corresponding (E)-vinyl iodide or bromide with high selectivity (e.g., >98:2 E:Z). amazonaws.com The (E)-isomer, where the aryl and halide substituents are on opposite sides of the double bond, is the thermodynamically more stable product. scite.ai

Table 3: Stereoselective Olefin Formation Interactive data table. Click on headers to sort.

| Reactant | Reagents | Major Product | Stereoselectivity |

|---|

The formation of alkenes from alkyl halides via base-induced elimination typically proceeds through an E2 mechanism. openstax.org This mechanism involves a single, concerted step where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), while simultaneously, the C-Br bond breaks and a new π-bond is formed. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the base. libretexts.org

According to Zaitsev's rule, base-induced elimination reactions generally favor the formation of the more stable, more highly substituted alkene. openstax.org In the context of forming β-aryl vinyl halides, this translates to a preference for the (E)-isomer over the less stable (Z)-isomer. The use of a strong, non-nucleophilic, and sterically hindered base like DBU is critical to promote the E2 pathway while minimizing the competing S(_N)2 substitution reaction. amazonaws.com

Cross-Coupling Reactions Involving the Benzylic Bromide Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While reactions like the Suzuki-Miyaura and Sonogashira couplings traditionally employ aryl or vinyl halides (sp²-hybridized carbons), there has been significant progress in extending these methodologies to include sp³-hybridized alkyl halides, including benzylic bromides. wikipedia.orgwikipedia.orgprinceton.edu

The Suzuki-Miyaura reaction, for instance, couples an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. diva-portal.orgnih.gov The catalytic cycle generally involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. diva-portal.org

For benzylic bromides, the oxidative addition step is thought to proceed via an S(_N)2-type mechanism. princeton.edu This allows for the coupling of the 3-(2-methoxyethoxy)benzyl group with various aryl, vinyl, or alkyl groups from the corresponding boronic acids.

Similarly, the Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. organic-chemistry.orgbeilstein-journals.org While less common for benzylic halides, variations of this reaction could potentially be used to introduce alkynyl moieties at the benzylic position of this compound. researchgate.net

Table 4: Potential Suzuki-Miyaura Cross-Coupling Reaction Interactive data table. Click on headers to sort.

| Substrate | Coupling Partner | Catalyst System | Product |

|---|

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. For this compound, the reactive site for these transformations is the benzylic C(sp³)-Br bond.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.org The reaction of this compound would proceed via the established catalytic cycle involving oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. diva-portal.org While aryl halides are common substrates, benzylic halides are also effective coupling partners.

Heck Reaction: The Heck reaction typically couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction of a benzylic bromide like this compound with an alkene would proceed through a catalytic cycle initiated by the oxidative addition of the C-Br bond to the palladium(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene and a β-hydride elimination step to yield the final product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The use of benzylic halides is also established. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to form the C(sp³)–C(sp) bond. beilstein-journals.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

The table below summarizes the expected products from these coupling reactions with representative partners.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(2-methoxyethoxy)-3-phenylmethylbenzene |

| Heck | Styrene (B11656) | Pd(OAc)₂, PPh₃, Et₃N | 1-(2-methoxyethoxy)-3-(3-phenylprop-2-en-1-yl)benzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-methoxyethoxy)-3-(3-phenylprop-2-yn-1-yl)benzene |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate important transformations of the benzylic bromide moiety. For instance, nickel-catalyzed cross-coupling reactions are known to be highly effective for C(sp³)-X bonds. Iron-catalyzed cross-coupling reactions with Grignard reagents (Kumada coupling) also provide an efficient pathway for forming new carbon-carbon bonds. Furthermore, transformations such as Buchwald-Hartwig amination, while more common with aryl halides, can be adapted for benzylic halides to form carbon-nitrogen bonds.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

In contrast to the coupling reactions at the side chain, electrophilic aromatic substitution (EAS) involves the functionalization of the benzene ring itself. An electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmsu.edu The regiochemical outcome of this reaction is determined by the directing effects of the substituents already present on the ring.

Directing Effects of Substituents (Bromomethyl and 2-Methoxyethoxy Groups) on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined influence of the two substituents. pressbooks.pub

2-Methoxyethoxy Group (-OCH₂CH₂OCH₃): This is an alkoxy group, which acts as a strong activating group and an ortho, para-director. cognitoedu.org The oxygen atom adjacent to the ring donates electron density into the π-system via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the attack at the ortho and para positions. pressbooks.pub

Bromomethyl Group (-CH₂Br): This group is considered weakly deactivating due to the electron-withdrawing inductive effect of the electronegative bromine atom. However, like other alkyl groups, it is an ortho, para-director. libretexts.org

Since both groups are located meta to each other (at positions 1 and 3), their directing effects converge on the same positions of the aromatic ring (C2, C4, and C6). The powerful activating and directing effect of the 2-methoxyethoxy group dominates, making the ring significantly more reactive than benzene and strongly directing incoming electrophiles to the positions ortho and para to it.

The expected order of reactivity for the available positions is: C4 > C6 > C2

The C4 position (para to the alkoxy group) is generally favored due to reduced steric hindrance compared to the C2 position, which is flanked by two substituents. The C6 position (ortho to the alkoxy group) is also highly activated.

Control of Substitution Patterns and Formation of Polysubstituted Derivatives

The strong activation provided by the 2-methoxyethoxy group means that polysubstitution can occur readily if not carefully controlled. pressbooks.pub The formation of mono-, di-, or even trisubstituted products can be managed by adjusting reaction conditions.

Factors Influencing Substitution Patterns:

Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically most stable product and can help prevent over-substitution.

Nature of the Electrophile: Less reactive electrophiles may require harsher conditions, which could lead to a loss of selectivity.

Catalyst: The choice and amount of Lewis acid catalyst in reactions like Friedel-Crafts or halogenation can significantly impact reactivity. masterorganicchemistry.com

Stoichiometry: Using a limited amount of the electrophile can favor monosubstitution.

For instance, under mild nitration conditions (dilute HNO₃), monosubstitution at the C4 position would be the expected major product. However, with fuming nitric and sulfuric acid, dinitration at the C4 and C6 positions becomes highly probable. The synthesis of specifically substituted derivatives requires careful selection of reagents and conditions to exploit the subtle differences in reactivity between the activated sites. psu.eduresearchgate.net

Impact of the 2-Methoxyethoxy Group on Reaction Kinetics and Selectivity

The 2-methoxyethoxy group exerts a profound influence on both the speed and outcome of electrophilic aromatic substitution reactions. pressbooks.pub

Effect on Kinetics: As a strong activating group, the 2-methoxyethoxy substituent significantly increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. vanderbilt.edu It does this by donating electron density to the ring, which stabilizes the transition state leading to the arenium ion intermediate, thereby lowering the activation energy of the reaction. vanderbilt.edu The rate of nitration for anisole (B1667542) (methoxybenzene), a similar compound, is about 10,000 times faster than that of benzene, and a similar rate enhancement is expected for this compound.

Effect on Selectivity: The primary influence on selectivity is its strong ortho, para-directing nature, as discussed previously. pressbooks.pub Additionally, the ether side chain could potentially play a role in certain transition metal-catalyzed reactions through chelation. The oxygen atoms in the methoxyethoxy tail could coordinate to a metal center, directing it towards the C2 position and influencing regioselectivity in reactions like C-H activation, although this is less of a factor in standard EAS mechanisms. In EAS, the electronic donating effect is the dominant factor controlling regioselectivity. nih.gov

The table below provides a qualitative summary of the group's impact.

| Parameter | Impact of 2-Methoxyethoxy Group | Rationale |

| Reaction Rate (EAS) | Strongly Increases | Electron-donating resonance effect stabilizes the arenium ion intermediate. vanderbilt.edu |

| Regioselectivity (EAS) | Strong ortho, para-Director | Resonance donation increases electron density at ortho and para positions. pressbooks.pubcognitoedu.org |

| Product Distribution | Favors C4 substitution | Steric hindrance makes the C2 position less accessible than C4 and C6. |

Advanced Applications of 1 Bromomethyl 3 2 Methoxyethoxy Benzene As a Key Synthetic Intermediate

Strategic Building Block for Complex Organic Architectures

The structural features of 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene make it an adept building block for assembling intricate molecular frameworks, including polycyclic, heterocyclic, and macrocyclic systems.

The highly reactive bromomethyl group serves as a powerful handle for alkylating a wide variety of nucleophiles, a cornerstone strategy in the synthesis of heterocyclic compounds. nih.gov In this role, this compound acts as an electrophilic partner, readily undergoing nucleophilic substitution reactions with atoms such as nitrogen, oxygen, and sulfur. This capability allows for the construction of larger ring systems, including those fused to the benzene (B151609) core.

For instance, the reaction with binucleophilic species can initiate a cascade of reactions leading to the formation of new heterocyclic rings. The general approach involves the initial N-, O-, or S-benzylation, followed by an intramolecular cyclization step. This strategy is a versatile route to a broad spectrum of heterocyclic scaffolds, which are prevalent in pharmaceuticals and materials science. nih.govnih.gov The methoxyethoxy substituent can additionally influence the reaction's regioselectivity and the resulting product's physical properties, such as solubility.

| Nucleophilic Substrate | Reaction Type | Potential Heterocyclic Product Core |

|---|---|---|

| 2-Aminophenol | N-Alkylation followed by O-cyclization | Benzoxazine derivatives |

| 2-Aminothiophenol | N-Alkylation followed by S-cyclization | Benzothiazine derivatives |

| Salicylaldehyde | O-Alkylation and subsequent condensation | Benzoxepine derivatives |

| Anthranilic acid | N-Alkylation and subsequent amidation | Dibenzoxazocine derivatives |

Macrocycles are of significant interest due to their unique host-guest binding capabilities and therapeutic potential. The synthesis of these large ring structures often relies on strategic cyclization reactions using linkers that provide the right balance of rigidity and flexibility. This compound is a candidate for such applications, serving as a key structural component in the formation of novel macrocycles.

Its utility is analogous to other poly(bromomethyl)arenes used in macrocyclization. The single bromomethyl group allows it to be used for forming connections in stepwise syntheses or for creating specific topological features. The oligo(ethylene glycol) (OEG) side chain is particularly significant in this context. OEG chains are known to be incorporated into crown ether-like structures and other macrocycles to enhance cation binding, improve solubility, and control the conformation of the final assembly. mdpi.com By reacting this compound with a long-chain dinucleophile, it is possible to construct large macrocycles where the 3-(2-methoxyethoxy)benzyl unit is integrated into the backbone, influencing its shape and functional properties.

Precursor for the Generation of Functionally Diverse Molecules

Beyond its role in building molecular skeletons, this reagent is a precursor for introducing specific functional groups that can modify or protect other parts of a molecule during a complex synthesis.

In multi-step organic synthesis, the temporary protection of reactive functional groups, such as alcohols, is crucial. While the Methoxyethoxymethyl (MEM) group is typically introduced using 2-methoxyethoxymethyl chloride, the compound this compound can be used to introduce a related, but structurally distinct, 3-(2-methoxyethoxy)benzyl (MEMB) protecting group. This group belongs to the widely used class of benzyl-type protecting groups. commonorganicchemistry.comchem-station.com

The protection of an alcohol is achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then displaces the bromide from this compound. chem-station.com The resulting MEMB ether is stable under a variety of conditions, including moderately acidic and basic environments. chem-station.com

Deprotection of benzyl-type ethers is most commonly accomplished by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl (B1604629) C-O bond to regenerate the alcohol. commonorganicchemistry.com This method is mild and orthogonal to many other protecting groups. The presence of the methoxyethoxy group on the benzyl ring can also modulate its stability and allow for alternative deprotection strategies, similar to how a p-methoxybenzyl (PMB) group can be cleaved oxidatively. uwindsor.caorganic-chemistry.org

| Protecting Group | Abbreviation | Typical Reagent | Common Deprotection Method(s) |

|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂/Pd-C) |

| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride (PMB-Cl) | Oxidative cleavage (DDQ, CAN), H₂/Pd-C |

| 3-(2-Methoxyethoxy)benzyl | MEMB | This compound | Catalytic Hydrogenolysis (H₂/Pd-C), Potentially oxidative |

Aryl ethers containing oligo(ethylene glycol) (OEG) chains are important in medicinal chemistry and material science, as the OEG units can significantly increase aqueous solubility and biocompatibility. This compound is an excellent reagent for synthesizing such molecules through the Williamson ether synthesis. nih.govscilit.com

In this application, a phenolic compound is treated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The reaction results in the formation of a stable aryl ether bond, effectively linking the phenol (B47542) to the 3-(2-methoxyethoxy)benzyl moiety. This one-step reaction provides a straightforward route to functionalized aryl ethers that possess a short, polar OEG chain, which can be a terminal group or a linker for further elaboration. nih.gov

Utilization in Polymer Science and Advanced Material Synthesis

The dual functionality of this compound also makes it a promising candidate for use in polymer and materials chemistry. The bromomethyl group can act as an initiator for certain types of controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). By initiating polymerization from this molecule, polymers can be synthesized with a 3-(2-methoxyethoxy)benzyl group at one end. This terminal functional group can be used to tune the properties of the polymer or to attach it to surfaces or other molecules.

Alternatively, the core aromatic structure can be further functionalized (e.g., with a polymerizable group like a vinyl or styrenic unit) to create a novel monomer. Polymerization of such a monomer would lead to advanced materials containing pendant 2-methoxyethoxy groups. Polymers bearing OEG side chains are known to exhibit interesting properties, such as thermoresponsiveness in aqueous solutions (displaying a lower critical solution temperature) and enhanced biocompatibility, making them suitable for applications in drug delivery and smart materials.

Monomer for Controlled Polymerization Techniques

While not a monomer in the traditional sense of a repeating unit, this compound can function as a crucial initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). nih.gov In this context, the bromomethyl group serves as the initiation site from which a polymer chain can be grown in a controlled manner. nih.gov

ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. beyondpesticides.org The process involves the reversible activation and deactivation of the growing polymer chain by a transition metal catalyst, typically a copper complex. The carbon-bromine bond in this compound can be homolytically cleaved in the presence of the catalyst to generate a radical that then propagates by adding to a vinyl monomer, such as styrene (B11656) or a methacrylate.

The use of a functional initiator like this compound allows for the precise placement of the 3-(2-methoxyethoxy)phenyl group at the α-terminus of the resulting polymer chain. This end-functionalization is a key feature of controlled polymerization, enabling the synthesis of polymers with specific properties and applications.

| Controlled Polymerization Technique | Role of this compound | Key Advantages |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Precise control over molecular weight and architecture, low polydispersity, end-functionalization. beyondpesticides.org |

| Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization | Potential precursor for RAFT agents | Versatility with a wide range of monomers, mild reaction conditions. |

This table summarizes the role of this compound in controlled polymerization techniques.

Incorporation of the 2-Methoxyethoxy Moiety into Polymeric Structures for Tunable Properties

The incorporation of the 2-methoxyethoxy group into polymeric structures, either at the chain end via initiation with this compound or as a side chain on the monomer, imparts tunable properties to the resulting polymer. This is primarily due to the hydrophilic and thermoresponsive nature of the methoxyethoxy moiety. acs.orgacs.org

Polymers containing oligo(ethylene glycol) side chains, such as the 2-methoxyethoxy group, are known to exhibit a Lower Critical Solution Temperature (LCST). acs.org Below the LCST, the polymer is soluble in water due to hydrogen bonding between the ether oxygens and water molecules. acs.org As the temperature is raised above the LCST, these hydrogen bonds are disrupted, leading to a phase transition where the polymer becomes insoluble and precipitates from the solution. acs.org

This thermoresponsive behavior is highly tunable. The exact LCST can be modulated by altering the polymer's composition, molecular weight, and architecture. google.com For instance, copolymerizing a monomer with a 2-methoxyethoxy side chain with a more hydrophobic or hydrophilic comonomer can raise or lower the LCST, respectively. This allows for the design of "smart" polymers that respond to specific temperature changes, making them suitable for applications in areas such as drug delivery, tissue engineering, and smart coatings. acs.orggoogle.com

| Property | Influence of the 2-Methoxyethoxy Moiety | Tunability | Potential Applications |

| Hydrophilicity | The ether linkages form hydrogen bonds with water, enhancing solubility. mdpi.com | Can be balanced by copolymerization with hydrophobic monomers. | Hydrogels, biomedical coatings, drug delivery. sdfine.com |

| Thermoresponsivity (LCST) | Exhibits a Lower Critical Solution Temperature in aqueous solutions. acs.org | LCST can be adjusted by altering copolymer composition and molecular weight. google.com | Smart hydrogels, temperature-responsive surfaces, controlled drug release systems. acs.orggoogle.com |

This table details the tunable properties imparted by the 2-methoxyethoxy moiety in polymeric structures.

General Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound, namely the phenoxy ether linkage (when considering the methoxyethoxy group as a substituted phenoxy group) and the benzyl bromide functionality, are found in a variety of biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals.

In the agrochemical sector, diphenyl ether and phenoxybenzyl structures are core components of several classes of herbicides and insecticides. nih.govacs.orgacs.org For example, many commercial pyrethroid insecticides are esters of a cyclopropanecarboxylic acid and a 3-phenoxybenzyl alcohol. nih.govwikipedia.org The synthesis of such alcohols often proceeds through a corresponding benzyl bromide. wikipedia.org This suggests that this compound could be a valuable precursor for creating new pyrethroid analogues with potentially modified properties conferred by the methoxyethoxy group. Similarly, diphenyl ether herbicides are a major class of agrochemicals, and this compound could serve as a building block for novel herbicides with this core structure. acs.orgacs.org

In the pharmaceutical field, the benzyl bromide functionality is a versatile handle for introducing the substituted phenyl group into a target molecule through nucleophilic substitution reactions. Benzyl bromide derivatives have been investigated for their potential as antibacterial and antifungal agents. nih.govnih.gov The phenoxy moiety is also present in a range of bioactive compounds. The combination of these features in this compound makes it an attractive starting material for the synthesis of new therapeutic agents.

| Sector | Relevant Structural Motif | Class of Potential Final Products | Synthetic Role of the Intermediate |

| Agrochemical | Phenoxybenzyl | Pyrethroid Insecticides | Precursor to the alcohol moiety. nih.govwikipedia.org |

| Diphenyl Ether | Diphenyl Ether Herbicides | Building block for the core structure. acs.orgacs.org | |

| Pharmaceutical | Benzyl Bromide | Antifungal/Antibacterial Agents | Alkylating agent to introduce the substituted phenyl group. nih.govnih.gov |

This table outlines the potential contributions of this compound to agrochemical and pharmaceutical synthesis.

Derivatization Strategies and Analogue Synthesis Based on 1 Bromomethyl 3 2 Methoxyethoxy Benzene

Modifications at the Benzylic Position

The benzylic carbon, activated by the adjacent benzene (B151609) ring, is the primary site for a variety of chemical transformations. The carbon-bromine bond is relatively weak, making the bromide a good leaving group in nucleophilic substitution reactions.

The benzylic bromide of 1-(bromomethyl)-3-(2-methoxyethoxy)benzene can be readily converted into other functional groups through nucleophilic substitution reactions. This versatility allows for the introduction of a wide range of moieties at this position. For instance, reaction with other halide sources can lead to the corresponding benzylic chloride or iodide.

A more common strategy involves the displacement of the bromide by oxygen, nitrogen, sulfur, or carbon-based nucleophiles. These reactions typically proceed via an SN2 mechanism, especially with primary benzylic halides, which is facilitated by the stabilization of the transition state by the adjacent aromatic ring. themasterchemistry.com

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name Example |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | (3-(2-methoxyethoxy)phenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 1-(methoxymethyl)-3-(2-methoxyethoxy)benzene |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 2-(3-(2-methoxyethoxy)phenyl)acetonitrile |

| Azide | Sodium Azide (NaN₃) | Azide | 1-(azidomethyl)-3-(2-methoxyethoxy)benzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 1-((phenylthio)methyl)-3-(2-methoxyethoxy)benzene |

| Amine | Ammonia (B1221849) (NH₃) | Primary Amine | (3-(2-methoxyethoxy)phenyl)methanamine |

This table presents hypothetical reaction outcomes based on the known reactivity of benzylic bromides.

Functionalization of the 2-Methoxyethoxy Side Chain

The 2-methoxyethoxy side chain provides another avenue for structural modification, allowing for changes in polarity, solubility, and binding interactions.

The oligo(ethylene glycol) chain can be modified to alter the pharmacokinetic and pharmacodynamic properties of the molecule. Elongation can be achieved by first cleaving the ether linkage to reveal the corresponding phenol (B47542), 3-(bromomethyl)phenol. This phenol can then be alkylated with longer oligo(ethylene glycol) chains bearing a suitable leaving group, such as a tosylate or a halide.

Conversely, truncation would involve the same initial ether cleavage followed by reaction with a shorter chain electrophile, for instance, reacting the resulting phenol with 1-bromo-2-methoxyethane (B44670) would regenerate the original side chain.

The terminal methoxy (B1213986) group of the side chain is generally less reactive. However, modifications can be envisioned by using a starting material with a more versatile terminal group. For example, if the side chain were a 2-(benzyloxy)ethoxy group, the terminal benzyl (B1604629) ether could be cleaved via hydrogenolysis to reveal a primary alcohol. This alcohol could then be further functionalized, for example, by oxidation to an aldehyde or a carboxylic acid, or by conversion to other functional groups through standard synthetic transformations.

Aromatic Ring Functionalization

The benzene ring itself can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile. The 2-methoxyethoxy group is an ortho, para-director due to the electron-donating nature of the ether oxygen. The bromomethyl group is weakly deactivating and is considered a meta-director with respect to its own position, but the powerful activating effect of the alkoxy group will dominate the regioselectivity.

Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the 2-methoxyethoxy group.

| Reaction | Reagent Example | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 1-(Bromomethyl)-2-nitro-5-(2-methoxyethoxy)benzene and 1-(Bromomethyl)-4-nitro-5-(2-methoxyethoxy)benzene |

| Halogenation | Br₂/FeBr₃ | 1-(Bromomethyl)-2-bromo-5-(2-methoxyethoxy)benzene and 1-(Bromomethyl)-4-bromo-5-(2-methoxyethoxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(4-(Bromomethyl)-2-(2-methoxyethoxy)phenyl)ethan-1-one and 1-(2-(Bromomethyl)-4-(2-methoxyethoxy)phenyl)ethan-1-one |

This table illustrates the expected regiochemical outcomes based on established principles of electrophilic aromatic substitution.

Selective Introduction of Additional Substituents on the Phenyl Ring

The introduction of additional substituents onto the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution. The existing substituents, the bromomethyl group (-CH₂Br) and the methoxyethoxy group (-OCH₂CH₂OCH₃), exert directing and activating or deactivating effects on the aromatic ring.

The methoxyethoxy group is an activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the bromomethyl group is a weakly deactivating group and also an ortho, para-director. Its deactivating nature stems from the inductive electron-withdrawing effect of the bromine atom. However, the methylene (B1212753) spacer (-CH₂-) mitigates this effect on the ring. The directing influence is a result of the stabilization of the carbocation intermediate (the sigma complex) formed during electrophilic attack.

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. Therefore, in electrophilic substitution reactions of this compound, the incoming electrophile is predominantly directed to the positions ortho and para to the methoxyethoxy group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH₂CH₂OCH₃ | Activating | ortho, para |

| -CH₂Br | Weakly Deactivating | ortho, para |

Common electrophilic substitution reactions that can be employed to introduce additional substituents include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst to introduce an alkyl group.

Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group.

The regioselectivity of these reactions will favor substitution at the positions activated by the methoxyethoxy group, leading to the formation of di- and tri-substituted benzene derivatives. The specific reaction conditions can be tailored to control the degree of substitution.

Design and Synthesis of Multi-substituted Aromatic Analogues

The design and synthesis of multi-substituted aromatic analogues based on this compound leverage the reactivity of the bromomethyl group in nucleophilic substitution reactions. This benzylic bromide is an excellent electrophile, readily reacting with a wide variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This allows for the introduction of diverse functional groups at the benzylic position, leading to a vast library of analogues.

The general strategy involves the reaction of this compound with a chosen nucleophile. The reaction typically proceeds via an Sₙ2 mechanism, especially with good nucleophiles, leading to inversion of configuration if the benzylic carbon were chiral. However, due to the stability of the resulting benzylic carbocation, an Sₙ1 pathway can also be operative, particularly with weaker nucleophiles or under solvolytic conditions.

Table 2: Examples of Nucleophilic Substitution Reactions for Analogue Synthesis

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Alcohol (-CH₂OH) |

| Alkoxide | NaOR' | Ether (-CH₂OR') |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Thiolate | NaSR' | Thioether (-CH₂SR') |

| Amine | R'NH₂ | Amine (-CH₂NHR') |

| Carboxylate | R'COONa | Ester (-CH₂OCOR') |

| Malonic Ester Enolate | NaCH(COOEt)₂ | Substituted Malonic Ester |

By combining the electrophilic aromatic substitution reactions described in the previous section with the nucleophilic substitution at the benzylic position, a wide array of multi-substituted aromatic analogues can be synthesized. The order of these reactions is crucial. For instance, an additional substituent can be introduced on the ring first, followed by modification of the bromomethyl group, or vice versa. This sequential functionalization provides a powerful tool for creating complex molecules with tailored properties.

Structure-Reactivity Relationships in Series of Substituted Benzyl Bromides

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is significantly influenced by the nature and position of the substituents on the aromatic ring. These effects can be understood in terms of the electronic properties of the substituents, which alter the stability of the transition state and any carbocation intermediates.

The reaction of a benzyl bromide with a nucleophile can proceed through either an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Mechanism: This pathway involves the formation of a benzyl carbocation intermediate. Electron-donating groups on the benzene ring stabilize this carbocation through resonance and inductive effects, thereby increasing the rate of reaction. pearson.com

Sₙ2 Mechanism: This pathway involves a direct attack of the nucleophile on the benzylic carbon, with simultaneous departure of the bromide leaving group. The effect of substituents on the Sₙ2 reaction rate is more complex. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. Conversely, both electron-donating and electron-withdrawing groups can influence the stability of the transition state.

Quantitative studies on the kinetics of nucleophilic substitution reactions of series of substituted benzyl bromides often utilize the Hammett equation to correlate reaction rates with substituent constants (σ). This allows for a systematic understanding of how electronic effects influence reactivity. For benzyl systems, a modified set of substituent constants (σ⁺) is often used to account for the direct resonance stabilization of a positive charge by para substituents.

Table 3: Predicted Relative Reactivity of Substituted Benzyl Bromides in Sₙ1 Reactions

| Substituent at para-position | Electronic Effect | Predicted Relative Reactivity |

| -OCH₃ | Strong Electron-Donating | High |

| -CH₃ | Electron-Donating | Moderate |

| -H | Neutral | Reference |

| -Cl | Electron-Withdrawing (Inductive) | Low |

| -NO₂ | Strong Electron-Withdrawing | Very Low |

The 2-methoxyethoxy group in this compound is located at the meta position relative to the bromomethyl group. At the meta position, the resonance effect is not operative for stabilizing a positive charge at the benzylic position. Therefore, the electronic influence of the methoxyethoxy group in this specific compound is primarily through its inductive effect, which is weakly electron-withdrawing due to the oxygen atoms. This would suggest a slight deactivation towards an Sₙ1 reaction compared to unsubstituted benzyl bromide. However, the presence of the ether linkages can also influence solvation of the transition state and intermediates, which can have a significant impact on the reaction rate. Detailed kinetic studies would be necessary to fully elucidate the structure-reactivity relationship for this specific compound.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. researchgate.netresearchgate.net For 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene, these studies would reveal the interplay between the electron-withdrawing bromomethyl group and the electron-donating 2-methoxyethoxy group, and how they influence the geometry of the benzene (B151609) ring.

The substituents are expected to cause minor distortions from the perfect hexagonal symmetry of an unsubstituted benzene ring. researchgate.net The C-Br bond length and the bond angles around the benzylic carbon are key parameters that can be precisely calculated. Theoretical calculations on similar brominated aromatic compounds have shown good agreement with experimental data, suggesting that reliable geometric parameters can be obtained for the title compound. nih.gov

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, dictates the molecule's reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. conicet.gov.ar The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the oxygen atoms of the methoxyethoxy group, while the LUMO may have significant contributions from the antibonding orbital of the C-Br bond.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~5.0 - 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and based on typical DFT calculation results for structurally similar aromatic compounds. Actual values would require specific computations.

Reaction Mechanism Simulations for Key Organic Transformations

Computational simulations are invaluable for studying the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon, where the bromide ion is displaced by a nucleophile.

Simulations can model the reaction pathway, for instance, of an SN2 reaction, providing a detailed picture of the bond-breaking and bond-forming processes. This would allow for the prediction of reaction rates and the influence of different nucleophiles or solvent conditions on the reaction outcome. Furthermore, computational studies can explore potential side reactions, such as elimination reactions, and determine the factors that favor one pathway over another.

Another area of investigation could be the simulation of reactions involving the ether linkage or electrophilic aromatic substitution on the benzene ring. These simulations provide insights that are crucial for optimizing reaction conditions and for understanding the fundamental reactivity of the molecule.

Spectroscopic Property Predictions to Aid Structural Elucidation

Computational chemistry can accurately predict various spectroscopic properties, which is a powerful tool for confirming the structure of a newly synthesized compound. dntb.gov.ua For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT calculations can provide theoretical 1H and 13C NMR chemical shifts. researchgate.net By comparing these predicted spectra with experimental data, a confident assignment of the signals to the corresponding atoms in the molecule can be made. The predicted chemical shifts are based on the calculated electron density around each nucleus.

Similarly, the vibrational frequencies in the IR spectrum can be computed. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C-Br bond or the bending of C-H bonds on the aromatic ring. This information is highly valuable for interpreting experimental IR spectra and confirming the presence of specific functional groups.

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| CH2Br | ~4.5 | ~33 |

| OCH2CH2O | ~3.8 | ~69 |

| OCH2CH2O | ~4.1 | ~71 |

| OCH3 | ~3.4 | ~59 |

| Aromatic C-H | 6.8 - 7.3 | 114 - 129 |

| Aromatic C-Br | - | ~139 |

| Aromatic C-O | - | ~159 |

Note: These are estimated chemical shift ranges based on analogous structures. The actual values can be influenced by the solvent and other experimental conditions.

Computational Design and Virtual Screening of Novel Derivatives

Building upon a foundational understanding of the structure and properties of this compound, computational methods can be employed to design new molecules with desired characteristics. nih.gov This process, often referred to as in silico drug design when applied to medicinal chemistry, involves making targeted modifications to the parent structure and evaluating the properties of the resulting virtual compounds.

For example, the bromomethyl group could be replaced with other functional groups to modulate reactivity or biological activity. The methoxyethoxy side chain could be elongated or branched to alter solubility or binding affinity to a biological target. Computational tools can be used to predict how these structural changes would affect key properties such as electronic distribution, steric profile, and lipophilicity.

Virtual screening is a powerful technique where large libraries of these designed derivatives can be rapidly evaluated for their potential to interact with a specific protein or enzyme. nih.gov This is achieved through molecular docking simulations, which predict the binding mode and affinity of a molecule to a target's active site. This approach significantly accelerates the discovery of new lead compounds for various applications, from pharmaceuticals to materials science. sciencedaily.com

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Approaches for 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene

The chemical industry's increasing emphasis on sustainability is steering research towards more environmentally benign synthetic methods. For this compound, this involves moving away from traditional batch processes that may use hazardous reagents and solvents. Future green synthetic strategies will likely focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Safer Solvents: Replacing conventional halogenated solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents.

Catalytic Methods: Developing highly efficient catalytic systems, potentially based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents, particularly for the bromination step.

Energy Efficiency: Investigating microwave-assisted or photo-catalyzed reactions to reduce reaction times and energy consumption compared to conventional thermal methods.

A comparison of conventional versus potential green synthetic approaches is outlined below.

| Feature | Conventional Approach | Potential Green Approach |

| Brominating Agent | N-Bromosuccinimide (NBS), Phosphorus tribromide | Catalytic HBr/H₂O₂ system, Enzymatic bromination |

| Solvent | Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂) | Ethyl acetate, 2-Methyltetrahydrofuran, Ionic Liquids |

| Catalyst/Initiator | Azo-bis(isobutyronitrile) (AIBN) | Metal-based nanocatalysts, Organocatalysts |

| Energy Input | High-temperature reflux for extended periods | Microwave irradiation, Photochemical activation |

These approaches aim to reduce the environmental footprint associated with the synthesis of this compound, making it a more accessible and sustainable building block for various applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis. Integrating the synthesis of this compound into flow chemistry platforms offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability.

In a flow setup, reagents would be continuously pumped and mixed in a reactor coil or microreactor. This allows for superior heat and mass transfer, enabling reactions to be performed under conditions that might be unsafe in a large-scale batch reactor. For instance, highly exothermic bromination reactions can be managed effectively, minimizing the risk of thermal runaways.

Automated synthesis platforms can utilize this compound as a key building block. mpg.de By programming a sequence of reactions, these systems can perform multi-step syntheses involving this compound to generate libraries of complex molecules for drug discovery or materials science research with minimal human intervention. nih.gov

Hypothetical Flow Synthesis Parameters:

| Parameter | Description | Potential Value/Condition |

| Reactor Type | Plug Flow Reactor (PFR), Microreactor | PFA or glass microfluidic chip |

| Reagent Streams | 1: Substrate (e.g., 3-(2-methoxyethoxy)toluene) in solvent2: Brominating agent in solvent | Stream 1: Substrate in Ethyl AcetateStream 2: HBr/H₂O₂ in Ethyl Acetate |

| Temperature | Controlled via external heating/cooling | 60 - 100 °C |

| Residence Time | Time reagents spend in the reaction zone | 2 - 15 minutes |

| Quenching | In-line addition of a quenching agent | Aqueous sodium thiosulfate solution |

This integration would accelerate research and development by enabling rapid optimization of reaction conditions and facilitating the on-demand production of the compound and its derivatives.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound features two primary reactive sites: the electrophilic bromomethyl group and the electron-rich aromatic ring, modulated by the methoxyethoxy substituent. While the bromomethyl group is a classic handle for nucleophilic substitution and organometallic coupling reactions, future research will likely delve into more novel transformations.

Emerging areas of exploration could include:

Photoredox Catalysis: Using visible light to generate radical intermediates from the C-Br bond, enabling previously inaccessible coupling reactions under mild conditions.

C-H Activation: Direct functionalization of the aromatic C-H bonds, guided by the methoxyethoxy group, to introduce new substituents without pre-functionalization.

Dual-Functionalization Reactions: Developing one-pot reactions that simultaneously transform both the bromomethyl group and another position on the molecule, leading to rapid increases in molecular complexity.

Mechanochemical Activation: Utilizing mechanical force (e.g., ball milling) to drive reactions, reducing or eliminating the need for solvents and potentially uncovering unique reactivity compared to solution-phase methods.

Uncovering such novel reactivity patterns will expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for constructing intricate molecular architectures.

Design and Synthesis of Advanced Materials Incorporating the Compound's Structural Motifs

The unique combination of a reactive benzyl (B1604629) bromide moiety and a flexible, polar methoxyethoxy side chain makes this compound an attractive monomer for advanced materials synthesis. The specific structural motifs can impart desirable properties to polymers and functional materials.

Functional Polymers: The bromomethyl group can be readily converted to a polymerizable group (e.g., a vinyl or acrylate group) or used as an initiator for controlled radical polymerization techniques like ATRP. The polar methoxyethoxy side chains can enhance the solubility of resulting polymers in a range of solvents and improve their self-assembly properties, potentially leading to the formation of micelles or vesicles for drug delivery applications.

Organic Electronics: The benzene (B151609) core is a fundamental unit in many organic semiconductors. By incorporating this compound into larger conjugated systems, its methoxyethoxy group could be used to fine-tune the electronic properties, solubility, and thin-film morphology of materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). bldpharm.com